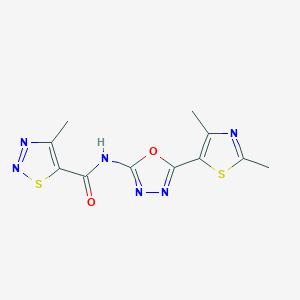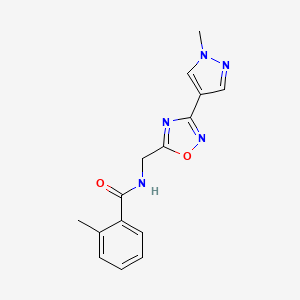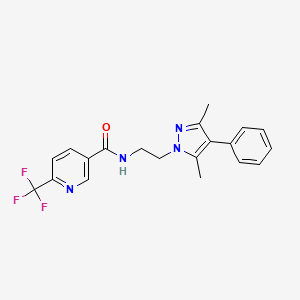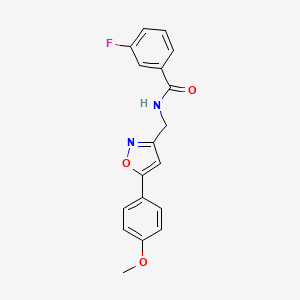
3-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized using various methods such as 1,3-dipolar cycloaddition, condensation, cycloisomerization, and direct functionalization . These methods are usually not general enough to produce a large library wide range of molecular architectures containing 3,5-disubstitued isoxazole heterocycles .Physical And Chemical Properties Analysis
The empirical formula of a similar compound, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, is C11H12N2O2 and its molecular weight is 204.23 .Scientific Research Applications
Molecular Imaging Applications
Serotonin 1A Receptors in Alzheimer's Disease : A study utilized a fluorinated derivative similar to 3-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide for positron emission tomography (PET) imaging to quantify serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. This research highlights the potential of fluorinated compounds in diagnosing and understanding the progression of neurological conditions (Kepe et al., 2006).
Therapeutic Applications
Antipsychotic Agents : A series of derivatives, including those structurally related to 3-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, were synthesized and evaluated for their antipsychotic properties. The study presents insights into the structure-activity relationship of these compounds, offering a pathway for developing new antipsychotic drugs (Wise et al., 1987).
Mechanistic Insights
Catalyst- and Solvent-Free Synthesis : Research on the synthesis of benzamide derivatives through microwave-assisted Fries rearrangement underlines the chemical versatility and reactivity of such compounds. This work not only advances the methods of synthesizing complex molecules but also contributes to the understanding of reaction mechanisms that can be applied to drug development and material science (Moreno-Fuquen et al., 2019).
Mechanism of Action
Target of action
Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of action
The mode of action of isoxazole derivatives can vary greatly depending on their specific structure and the target they interact with . Without specific information on the compound, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical pathways
Isoxazole derivatives can affect a variety of biochemical pathways due to their wide range of biological activities . The specific pathways affected by this compound would depend on its target and mode of action.
Result of action
The molecular and cellular effects of the compound would depend on its target and mode of action. Isoxazole derivatives have been found to have a wide range of effects due to their diverse biological activities .
properties
IUPAC Name |
3-fluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-7-5-12(6-8-16)17-10-15(21-24-17)11-20-18(22)13-3-2-4-14(19)9-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKMYNSWZSQKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2949365.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2949369.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)
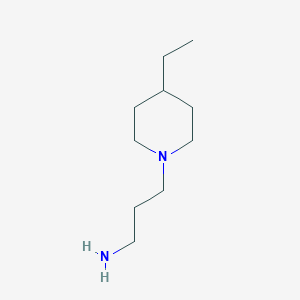

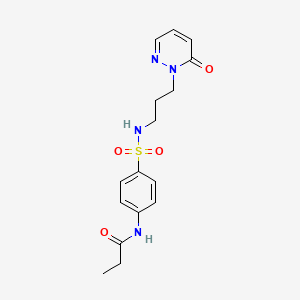
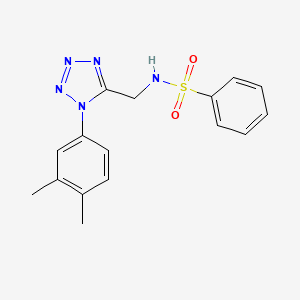
![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)
